Physicochemical Profiling and Synthetic Utility of (R)-2-Amino-2-cyclopropylethanol Hydrochloride in Drug Discovery
Physicochemical Profiling and Synthetic Utility of (R)-2-Amino-2-cyclopropylethanol Hydrochloride in Drug Discovery
Executive Summary
In modern fragment-based drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis, the selection of chiral building blocks dictates not only the stereochemical integrity of the final molecule but also its pharmacokinetic profile. (R)-2-Amino-2-cyclopropylethanol hydrochloride (CAS: 1401163-31-2) has emerged as a highly valuable chiral synthon[1]. Featuring a rigid cyclopropyl ring, a primary amine, and a primary alcohol, this compound provides dual handles for orthogonal functionalization. This whitepaper systematically breaks down its physicochemical properties, structural causality, and field-proven experimental workflows, specifically highlighting its role in the synthesis of oncology therapeutics.
Physicochemical Profiling & Structural Causality
Understanding the intrinsic properties of this molecule is critical for predicting its behavior in reaction mixtures and its ultimate impact on a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound (data derived from the free base and hydrochloride salt forms)[1][2]:
| Property | Value | Scientific Causality & Relevance |
| Molecular Formula | C₅H₁₂ClNO | The hydrochloride salt form is utilized to prevent the volatility and atmospheric oxidation typical of low-molecular-weight free-base amino alcohols. |
| Molecular Weight | 137.61 g/mol | Its low molecular weight ensures high atom economy when incorporated into larger molecular scaffolds. |
| LogP (Free Base) | -0.59 | Highly hydrophilic. When appended to lipophilic drug cores, it significantly improves aqueous solubility and bioavailability[2][3]. |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | Falls well within the optimal range (< 90 Ų) for membrane permeability and CNS penetration, while maintaining critical hydrogen-bonding capacity[2]. |
| pKa (Amine) | ~9.0 – 9.5 | Protonated at physiological pH. In synthetic workflows, a non-nucleophilic base must be used to neutralize the HCl salt and liberate the reactive free amine. |
| pKa (Hydroxyl) | 12.82 ± 0.10 | Weakly acidic. Remains un-ionized during standard amide coupling conditions, allowing for selective N-acylation without the need for O-protection[2]. |
The "Cyclopropyl Effect"
The inclusion of the cyclopropyl group is not merely a structural variation; it is a deliberate pharmacokinetic strategy. The cyclopropyl ring acts as a conformationally restricted bioisostere for straight-chain alkyls (like propyl or isopropyl groups).
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Metabolic Stability: The increased s-character of the C-C bonds in the strained cyclopropyl ring makes the adjacent C-H bonds significantly more resistant to oxidative cleavage by cytochrome P450 enzymes.
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Binding Affinity: The rigid geometry restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation that reduces the entropic penalty upon binding to target proteins.
Application in Oncology: AHR Inhibitor Synthesis
A prominent application of (R)-2-Amino-2-cyclopropylethanol hydrochloride is in the synthesis of Aryl Hydrocarbon Receptor (AHR) inhibitors, specifically 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide derivatives[4].
AHR is a ligand-activated transcription factor. In the tumor microenvironment, endogenous ligands (such as kynurenine, produced via tryptophan degradation) activate AHR, leading to dysregulated immune responses, immunosuppression, and uncontrolled tumor proliferation[4]. By incorporating the (R)-2-amino-2-cyclopropylethanol moiety, researchers have successfully synthesized potent AHR inhibitors that block this pathway.
Mechanism of AHR inhibition by cyclopropyl-derived therapeutics.
Validated Experimental Workflow: Selective Amide Coupling
To utilize (R)-2-Amino-2-cyclopropylethanol hydrochloride effectively, one must achieve selective N-acylation (amide bond formation) without triggering O-acylation (esterification) or racemization of the chiral center. The following protocol utilizes Propylphosphonic anhydride (T3P) as the coupling agent[4].
Step-by-Step Methodology
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Preparation: Dissolve the target carboxylic acid (1.0 eq) and (R)-2-Amino-2-cyclopropylethanol hydrochloride (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C.
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Activation: Add T3P (50% solution in DMF, 1.5 eq) dropwise to the mixture.
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Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 12–16 hours)[4].
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Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
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Purification: Concentrate the organic layer under reduced pressure and purify via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column[4].
Causality Behind Experimental Choices
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Why DIPEA? As a bulky, non-nucleophilic base, DIPEA efficiently deprotonates the carboxylic acid and neutralizes the HCl salt of the amine without acting as a competing nucleophile.
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Why T3P? T3P is selected over traditional carbodiimides (like EDC/HOBt) because it exhibits an exceptionally low rate of epimerization, ensuring the (R)-stereocenter remains intact. Furthermore, T3P byproducts are highly water-soluble, making the aqueous workup highly efficient.
Step-by-step amide coupling workflow utilizing T3P and DIPEA.
Analytical Validation System (Trustworthiness)
A protocol is only as reliable as its validation system. To ensure the trustworthiness of the synthesized API, a closed-loop analytical validation must be performed:
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Chemical Purity & Mass Confirmation (LC-MS): Run the purified product through LC-MS (Liquid Chromatography-Mass Spectrometry). The exact mass of the coupled product must be verified. The absence of an[M+H]+ peak corresponding to the O-acylated byproduct confirms the chemoselectivity of the T3P/DIPEA system.
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Stereochemical Integrity (Chiral HPLC): Because the biological target (e.g., AHR) is highly sensitive to 3D spatial orientation, the enantiomeric excess (ee) must be validated. Analyze the product using a Chiral Stationary Phase (CSP) HPLC column (e.g., Chiralcel OD-H). A single peak confirms that the mild T3P coupling conditions successfully prevented racemization of the (R)-stereocenter.
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Structural Elucidation (NMR): ¹H-NMR is required to confirm the integrity of the cyclopropyl ring. The highly shielded cyclopropyl protons will typically appear upfield between 0.1 ppm and 0.8 ppm.
References
- Sigma-Aldrich. (R)-2-Amino-2-cyclopropylethanol hydrochloride - Sigma-Aldrich.
- Google Patents. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer.
- Guidechem. (2R)-2-AMino-2-ciclopropiletano-1-ol HCl.
- Benchchem. 2-Amino-2-cyclopropylacetonitrile Hydrochloride.
Sources
- 1. (R)-2-Amino-2-cyclopropylethanol hydrochloride - [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Amino-2-cyclopropylacetonitrile Hydrochloride|CAS 381241-00-5 [benchchem.com]
- 4. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]
